molecular formula C18H13Cl2N B8431197 7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

Cat. No. B8431197
M. Wt: 314.2 g/mol
InChI Key: KTKSXDYIVKGOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline is a useful research compound. Its molecular formula is C18H13Cl2N and its molecular weight is 314.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Chloro-5-(4-chlorophenyl)-2-methyl-6-vinylquinoline

Molecular Formula

C18H13Cl2N

Molecular Weight

314.2 g/mol

IUPAC Name

7-chloro-5-(4-chlorophenyl)-6-ethenyl-2-methylquinoline

InChI

InChI=1S/C18H13Cl2N/c1-3-14-16(20)10-17-15(9-4-11(2)21-17)18(14)12-5-7-13(19)8-6-12/h3-10H,1H2,2H3

InChI Key

KTKSXDYIVKGOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C(=C2C=C1)C3=CC=C(C=C3)Cl)C=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(PPh3)4 (52 mg, 0.045 mmol) and PdCl2(PPh3)2 (32 mg, 0.045 mmol) were added to a mixture 7-chloro-5-(4-chlorophenyl)-2-methylquinolin-6-yl trifluoromethanesulfonate (1F) (194 mg, 0.45 mmol), tributyl(vinyl)stannane (0.17 mL, 0.58 mmol), lithium chloride (57 mg, 1.4 mmol) and 2,6-di-tert-butyl-4-methylphenol (cat. amount) in 1,4-dioxane (8 mL). The reaction mixture was flushed with nitrogen, heated at 80° C. for 16 hours, and then the volatile component was removed in vacuo. The residue was dissolved in ethyl acetate (100 mL), washed with a NaHCO3 solution, water and brine, dried over Na2SO4, filtered and concentrated in vacuo. The obtained residue was purified by flash chromatography to provide the desired product 1G (50 mg, 35%). LCMS-ESI+ (m/z): 314.2, 316.2 (M+H)+.
Name
7-chloro-5-(4-chlorophenyl)-2-methylquinolin-6-yl trifluoromethanesulfonate
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
57 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One
Quantity
32 mg
Type
catalyst
Reaction Step One
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.